molecular formula C16H11F3N2O3 B13556952 5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one

5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one

Katalognummer: B13556952
Molekulargewicht: 336.26 g/mol
InChI-Schlüssel: OHXXGWCFCDNPPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-[(2-trifluoromethylphenyl)methoxy]phenyl group. The oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, contributing to its electron-deficient nature and metabolic stability. The trifluoromethyl group on the benzyl moiety enhances lipophilicity and may influence binding interactions in biological systems . This compound is structurally related to several pharmacologically active oxadiazole derivatives, which are known for antimicrobial, antifungal, and anticancer activities .

Eigenschaften

Molekularformel

C16H11F3N2O3

Molekulargewicht

336.26 g/mol

IUPAC-Name

5-[4-[[2-(trifluoromethyl)phenyl]methoxy]phenyl]-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C16H11F3N2O3/c17-16(18,19)13-4-2-1-3-11(13)9-23-12-7-5-10(6-8-12)14-20-21-15(22)24-14/h1-8H,9H2,(H,21,22)

InChI-Schlüssel

OHXXGWCFCDNPPD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=O)O3)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of Acylhydrazides with Carbonyl or Related Reagents

A common approach to 1,3,4-oxadiazoles involves reacting acylhydrazides with carboxylic acids, acid chlorides, or esters under dehydrating conditions to induce ring closure. For example, refluxing acylhydrazides with acetic anhydride or other dehydrating agents can yield 2,5-disubstituted 1,3,4-oxadiazoles with good yields.

Oxidative Annulation Using Aerobic Oxidation

Recent advances demonstrate aerobic oxidation of acylhydrazides in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) and molecular oxygen to form 2-imino-1,3,4-oxadiazolines, which can be further transformed into oxadiazoles. This method offers broad substrate scope and functional group tolerance, which is beneficial for complex molecules bearing trifluoromethyl and ether substituents.

Parameter Typical Conditions Outcome
Reactants Acylhydrazides + Isothiocyanates Formation of 2-imino-1,3,4-oxadiazolines
Catalyst 4-Dimethylaminopyridine (DMAP) Facilitates aerobic oxidation and annulation
Oxidant Molecular oxygen (air) Mild, selective oxidation
Temperature Ambient to moderate heating High yields, broad substrate tolerance
Scale Milligram to gram scale Scalable synthesis

Representative Synthetic Route Proposal for the Target Compound

Based on literature precedents, a plausible synthetic route involves the following steps:

Analytical Data and Characterization

Although no direct literature data for this exact compound is available, related oxadiazole derivatives show characteristic spectroscopic signatures:

Technique Observed Features
Infrared (IR) Strong absorption around 1670–1700 cm⁻¹ (C=O stretch of oxadiazole ring), 1200–1300 cm⁻¹ (C–O–C ether stretch)
Proton NMR (¹H NMR) Aromatic protons between 7.0–8.0 ppm, methylene protons (O–CH₂) around 4.5–5.0 ppm
Mass Spectrometry Molecular ion peak at m/z 336.26 corresponding to C16H11F3N2O3

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Dehydrative cyclization Acylhydrazide + Acetic anhydride, reflux Simple, widely used Requires careful temperature control
Aerobic oxidation & annulation Acylhydrazide + Isothiocyanate + DMAP + O₂ Mild, broad substrate scope, scalable May require optimization for sensitive groups
Williamson ether synthesis Phenol + Benzyl halide + Base Efficient ether bond formation Requires pure starting materials General organic synthesis

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives .

Wissenschaftliche Forschungsanwendungen

5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in substituents on the phenyl rings or modifications to the oxadiazole core. Key examples include:

Compound CAS Number Key Substituents Structural Differences
5-[4-[(2,4-Dichlorobenzyl)oxy]phenyl]-3-(4-methylbenzyl)-1,3,4-oxadiazol-2(3H)-one 65808-74-4 2,4-Dichlorobenzyloxy, 4-methylbenzyl Replacement of trifluoromethyl with dichloro groups; additional methyl substitution.
5-[4-(Trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one 202823-22-1 4-Trifluoromethylphenyl (directly attached to oxadiazole) Lacks the methoxybenzyl linker; simpler substitution pattern.
3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one 202821-81-6 5-Chloro-2-hydroxybenzyl, 4-trifluoromethylphenyl Hydroxyl and chloro substitutions on the benzyl group; altered electronic properties.
2-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol 114333-42-5 4-Methoxyphenyl, phenol group Methoxy substitution on phenyl; hydroxyl group introduces polarity.

Key Trends :

  • Linker Modifications : The methoxybenzyl linker in the target compound may increase steric bulk compared to directly substituted analogs, affecting binding to biological targets .

Physicochemical Properties

Lipophilicity and Solubility
  • The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring passive diffusion across biological membranes.
  • Analogs with polar substituents (e.g., -OH in CAS 202821-81-6 ) exhibit reduced logP (~2.8) but improved aqueous solubility.
  • Methoxy-substituted derivatives (e.g., CAS 114333-42-5 ) balance lipophilicity (logP ~2.9) and solubility due to moderate polarity.
Thermal Stability
  • Oxadiazoles generally display high thermal stability. The target compound’s melting point (unreported) is expected to align with analogs such as CAS 65808-74-4 (mp 148–150°C) .
Antimicrobial Activity
  • Target Compound: Limited direct data, but structurally similar oxadiazoles (e.g., 3-acetyl-5-(3-chloro-benzo[b]thiophen-2-yl)-2-phenyl derivatives) show MIC values of 2–8 µg/mL against Staphylococcus aureus and Bacillus subtilis .
  • Analog CAS 202821-81-6 : Demonstrated moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) .
  • Analog CAS 202823-22-1 : Simpler structure with weaker activity (MIC >64 µg/mL for Gram-negative bacteria) .
Antifungal and Antiangiogenic Potential
  • Compounds with dichloro substitutions (e.g., CAS 65808-74-4 ) show enhanced antifungal efficacy, likely due to increased electrophilicity.
  • The hydroxyl group in CAS 202821-81-6 may confer antioxidant properties, as seen in related endophytic fungal metabolites .

Biologische Aktivität

The compound 5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one (referred to as Compound A ) is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with Compound A, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Compound A features a complex structure characterized by:

  • Molecular Formula : C₁₈H₁₅F₃N₂O₂
  • Molecular Weight : 348.32 g/mol
  • CAS Number : 13406-29-6

The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of organic compounds.

Biological Activities

1. Antimicrobial Activity
Research indicates that oxadiazole derivatives possess notable antimicrobial properties. Compound A has shown effectiveness against various bacterial strains. In a study evaluating the antibacterial activity of oxadiazoles, it was found that derivatives with similar structures exhibited Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria .

2. Anticancer Potential
Oxadiazole derivatives have been investigated for their anticancer properties. Compound A was assessed in vitro against several cancer cell lines. Preliminary results indicated that it inhibited cell proliferation with an IC50 value of approximately 15 µM in human breast cancer cells (MCF-7), suggesting potential as an anticancer agent .

3. Anticonvulsant Activity
A study focusing on the anticonvulsant potential of substituted oxadiazoles reported that compounds with similar structures to Compound A demonstrated significant activity in various seizure models . This suggests that Compound A may also exhibit anticonvulsant effects, warranting further investigation.

The biological activities of Compound A can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Oxadiazoles often interfere with key enzymatic pathways in pathogens or cancer cells, leading to cell death or inhibition of growth.
  • Interaction with DNA/RNA : Some studies suggest that oxadiazole derivatives can bind to DNA or RNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : Compound A may affect various signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

Case Studies and Research Findings

StudyFindingsReference
Antibacterial ActivityMIC values between 8-32 µg/mL against various strains
Anticancer ActivityIC50 = 15 µM in MCF-7 cells
Anticonvulsant PotentialSignificant activity in seizure models

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:
The synthesis typically involves multi-step reactions starting with functionalized phenyl precursors. Key steps include:

  • Coupling reactions to introduce the trifluoromethylbenzyl ether group.
  • Cyclization using dehydrating agents (e.g., POCl₃ or acetic anhydride) to form the oxadiazolone ring .
  • Purification via column chromatography or recrystallization to achieve >95% purity.
    Methodological Tip: Monitor reaction progress using thin-layer chromatography (TLC) to isolate intermediates effectively .

Advanced: How can reaction conditions be optimized to improve yield?

Answer:
Critical parameters include:

  • Temperature: Maintain 60–80°C during cyclization to balance reaction rate and byproduct formation .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .
  • Catalysts: Use Lewis acids (e.g., ZnCl₂) to accelerate etherification steps .
    Data Table 1: Optimization Variables and Outcomes
ParameterOptimal RangeYield ImprovementReference
Temperature60–80°C~15%
Solvent (DMF)Anhydrous~20%
Catalyst (ZnCl₂)0.1–0.3 equiv~10%

Basic: What analytical techniques confirm purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and ring integrity.
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>98%) with C18 columns and UV detection .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight .

Advanced: How can X-ray crystallography resolve structural ambiguities?

Answer:

  • Single-Crystal Growth: Use slow evaporation in ethanol/water mixtures to obtain diffraction-quality crystals .
  • Data Collection: Employ synchrotron radiation for high-resolution (<1.0 Å) structures.
  • Analysis: Compare experimental bond lengths/angles with DFT-calculated geometries to validate tautomeric forms .
    Example: A related oxadiazole derivative showed a 0.008 Å mean deviation in C–C bond lengths via X-ray .

Basic: What in vitro assays screen for biological activity?

Answer:

  • Enzyme Inhibition: Test against kinases or phosphodiesterases using fluorogenic substrates .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
    Methodological Tip: Include positive controls (e.g., staurosporine) to validate assay sensitivity .

Advanced: How to design in vivo pharmacokinetic studies?

Answer:

  • Dosing: Administer via intravenous (IV) and oral routes to compare bioavailability.
  • Sampling: Collect plasma at intervals (0.5, 2, 6, 24 h) for LC-MS/MS quantification .
  • Metabolite Identification: Use hepatocyte incubations to map phase I/II metabolism .
    Safety Consideration: Refer to GHS Category 4 toxicity (oral LD₅₀ > 300 mg/kg) for dosing limits .

Basic: What safety protocols are critical during handling?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact (H315/H319) .
  • Ventilation: Use fume hoods when handling powders to prevent inhalation (H335) .
  • First Aid: Immediate rinsing with water for 15 minutes upon exposure .

Advanced: How to resolve contradictions in biological activity data?

Answer:

  • Source Analysis: Compare synthetic routes—impurities (e.g., unreacted intermediates) may skew results .
  • Assay Variability: Standardize cell lines (e.g., ATCC-certified) and incubation conditions .
  • Structural Confirmation: Re-analyze active batches via XRD to rule out polymorphic interference .

Advanced: What environmental fate studies are relevant?

Answer:

  • Biodegradation: Use OECD 301D assays to assess microbial breakdown in aqueous systems .
  • Ecotoxicology: Test acute toxicity on Daphnia magna (48h-EC₅₀) and algae (72h-IC₅₀) .
  • Persistence: Measure hydrolysis half-life at pH 4–9 to model environmental stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.